molecular formula C24H25N3O4S B6559878 methyl 3-{[4-(cyclohexylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021260-96-7

methyl 3-{[4-(cyclohexylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559878
CAS No.: 1021260-96-7
M. Wt: 451.5 g/mol
InChI Key: KZXIYRAPPKUXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(cyclohexylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with a sulfanylidene (thioxo) group at position 2 and a methyl carboxylate substituent at position 6. The compound’s distinguishing feature is the 4-(cyclohexylcarbamoyl)phenylmethyl group at position 3, which introduces a bulky cyclohexyl carbamate moiety linked via a benzyl bridge. However, specific pharmacological data for this compound remain unreported in the available literature.

Structural analogs (e.g., compounds in and ) highlight the role of substituent variations in modulating physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-(cyclohexylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-23(30)17-11-12-19-20(13-17)26-24(32)27(22(19)29)14-15-7-9-16(10-8-15)21(28)25-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,25,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXIYRAPPKUXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares a tetrahydroquinazoline backbone with two structurally related derivatives (Table 1):

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Substituent at Position 3 Key Functional Groups
Target Compound 4-(Cyclohexylcarbamoyl)phenylmethyl Sulfanylidene, methyl carboxylate
Methyl 3-(4-{[(4-Methoxyphenyl)Methyl]Carbamoyl}Phenyl)-4-Oxo-2-Sulfanylidene-Tetrahydroquinazoline-7-Carboxylate 4-[(4-Methoxyphenyl)methylcarbamoyl]phenylmethyl Methoxybenzyl, sulfanylidene, carboxylate
Methyl 3-(Cyclopropanecarbonylamino)-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carboxylate Cyclopropanecarbonylamino Cyclopropane, sulfanylidene, carboxylate

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s cyclohexylcarbamoyl group is bulkier and more lipophilic than the methoxyphenyl group in the analog from . This may reduce aqueous solubility but enhance membrane permeability.

Hydrogen Bonding and Crystal Packing: The sulfanylidene group in all three compounds can act as a hydrogen-bond acceptor, influencing crystal packing or molecular recognition. The carbamoyl groups in the target compound and ’s analog may form additional hydrogen bonds, affecting solubility and stability .

In contrast, the cyclohexyl group in the target compound is electron-neutral, favoring hydrophobic interactions.

Hypothesized Physicochemical Properties
  • Solubility: The target compound’s cyclohexyl group likely reduces solubility in polar solvents compared to the methoxyphenyl analog.
  • Bioavailability: Increased lipophilicity may improve cell membrane penetration but could limit dissolution in physiological environments.
  • Stability: The cyclopropane-containing analog () may exhibit higher reactivity due to ring strain, whereas the target compound’s cyclohexyl group offers steric protection against metabolic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.